2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include palladium catalysts, trifluoromethanesulfonates, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy and methoxy groups using reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine core and exhibits comparable kinase inhibitory properties
Uniqueness
2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to the presence of the difluoromethoxy and methoxy groups, which can enhance its binding affinity and selectivity towards specific kinases. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C17H14F2N4O2S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)-3-methoxyphenyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H14F2N4O2S/c1-8-9(2)26-16-13(8)15-21-14(22-23(15)7-20-16)10-4-5-11(25-17(18)19)12(6-10)24-3/h4-7,17H,1-3H3 |
InChI Key |
DEZMPGGKFIHPIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC(F)F)OC)C |
Origin of Product |
United States |
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